![molecular formula C23H24N4O B2581565 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034357-42-9](/img/structure/B2581565.png)
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.472. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone have demonstrated significant antimicrobial activity. For instance, novel derivatives containing quinoline, pyrazoline, and pyridine have shown potent antibacterial and antifungal effects against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans, as highlighted in a study by Desai, Patel, and Dave (2016) in the field of medicinal chemistry (Desai, Patel, & Dave, 2016).
Anticancer Properties
Similar compounds have been explored for their potential in cancer treatment. A study by Liu et al. (2009) synthesized novel oxazole derivatives with anticancer activity against human prostate and epidermoid carcinoma cell lines (Liu, Bai, Pan, Song, & Zhu, 2009). Another study by Xu et al. (2021) on a tetrahydroisoquinoline derivative highlighted its potential in inducing apoptosis and cell cycle arrest in cancer cells, demonstrating a pathway involving DNA damage and activation of MAPKs pathway (Xu, Huang, Zhu, Tian, Wei, Hong, Lu, Li, Liu, & Zhao, 2021).
Antiplasmodial Activity
The research by Vandekerckhove et al. (2013) on aziridine–(iso)quinoline hybrids and their ring-opening products has shown promising results in the context of antimalarial activity. Their work revealed that these compounds possess micromolar potency against Plasmodium falciparum, a parasite causing malaria (Vandekerckhove, Moor, Segers, Kock, Smith, Chibale, Kimpe, & D’hooghe, 2013).
Antioxidant Activities
Compounds with a similar structure have been evaluated for their antioxidant capabilities. Al-Amiery et al. (2012) synthesized coumarin-derived quinoline compounds, which displayed significant antioxidant activities (Al-Amiery, Al-bayati, Saour, & Radi, 2012).
properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-17-22(13-24-27(17)20-9-3-2-4-10-20)23(28)26-15-21(16-26)25-12-11-18-7-5-6-8-19(18)14-25/h2-10,13,21H,11-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXRJOWWORFLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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